2-Aminobut-3-ynoic acid hydrochloride
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Overview
Description
2-Aminobut-3-ynoic acid hydrochloride: is an organic compound with the molecular formula C4H6ClNO2. It is a derivative of butynoic acid, featuring an amino group at the second carbon and a hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobut-3-ynoic acid hydrochloride typically involves the reaction of propargyl bromide with glycine in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Water or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobut-3-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can yield saturated amino acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxo derivatives such as 2-oxo-but-3-ynoic acid.
Reduction: Saturated amino acids like 2-aminobutyric acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Aminobut-3-ynoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Aminobut-3-ynoic acid hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes such as cysteine desulfurase and cystathionine gamma-lyase, affecting metabolic pathways. The compound’s unique structure allows it to bind to active sites of these enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
- 2-Aminobut-3-enoic acid hydrochloride
- 2-Aminobutyric acid
- 2-Aminopropanoic acid
Comparison:
- 2-Aminobut-3-ynoic acid hydrochloride has a triple bond, making it more reactive in certain chemical reactions compared to its analogs with double or single bonds.
- 2-Aminobut-3-enoic acid hydrochloride has a double bond, which affects its reactivity and stability.
- 2-Aminobutyric acid and 2-Aminopropanoic acid lack the unsaturation present in this compound, making them less reactive in certain contexts .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C4H6ClNO2 |
---|---|
Molecular Weight |
135.55 g/mol |
IUPAC Name |
2-aminobut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H |
InChI Key |
IWOFBVWGVMEBFC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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